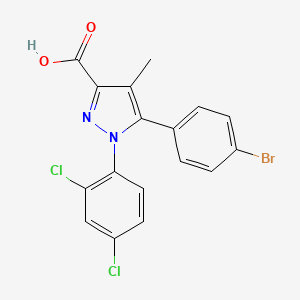

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole-3-carboxylic acid, which is a core structure in various biologically active compounds. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as hydrazines, β-diketones, or β-ketoesters. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other pyrazole derivatives are synthesized through cyclocondensation reactions followed by subsequent modifications like bromination, dehydrogenation, and hydrolysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined to crystallize in the triclinic space group P-1 . The molecular geometry and vibrational frequencies can be calculated using quantum chemical methods like DFT, which often show good agreement with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, bromination, and hydrolysis, as part of their synthesis process. The reactivity of these compounds can be influenced by the substituents on the pyrazole ring, which can also affect their biological activity. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves nucleophilic substitution, cyclization, bromination, and hydrolysis steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. These properties can be influenced by the nature of the substituents and the overall molecular structure. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential map, can provide insights into the electronic properties of these molecules, which are relevant for their potential use in electronic materials and as pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The synthesis of related pyrazole compounds has been extensively studied for their crystal structures. These studies provide crucial information about the compound's molecular configuration, which is vital for understanding its interaction with other molecules and potential applications in materials science. For instance, Kumarasinghe et al. (2009) detailed the synthesis of a similar compound, highlighting its unique crystallographic properties and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis and Molecular Structures

Research has also focused on the synthesis and detailed molecular structure characterization of pyrazole derivatives. These compounds are often synthesized via various chemical reactions, and their structures are analyzed using techniques like X-ray crystallography. Loh et al. (2013) synthesized several pyrazole compounds and characterized their structures through X-ray single crystal structure determination (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Nonlinear Optical Properties

Pyrazole derivatives have been studied for their potential in nonlinear optical applications. Chandrakantha et al. (2013) researched a series of pyrazole-4-ethyl carboxylates, identifying specific compounds with significant nonlinearity, highlighting their potential use in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Antimicrobial Studies

Some pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. This aspect of research explores the potential of these compounds in medical applications, particularly in combating various microbial infections. Prabhudeva et al. (2017) synthesized a specific pyrazole compound and conducted structural and antimicrobial studies (Prabhudeva, Prabhuswamy, Kumar, Lokanath, Naveen, & Kumar, 2017).

Dyes and Pigments

Pyrazole-based compounds have applications in the development of dyes and pigments. Tao et al. (2019) utilized a pyrazole derivative as a coupling component to produce various heterocyclic dyes, exploring the effects of different substituents on the dye properties (Tao, Zhao, Wang, Qian, & Huang, 2019).

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O2/c1-9-15(17(23)24)21-22(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRSNSCHIMCOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)